molecular formula C21H20F3N5O B2544570 4-[(1H-imidazol-1-yl)methyl]-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}benzamide CAS No. 2097921-35-0

4-[(1H-imidazol-1-yl)methyl]-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}benzamide

Cat. No.: B2544570
CAS No.: 2097921-35-0
M. Wt: 415.42
InChI Key: AXQDWZJLJMTVJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-[(1H-imidazol-1-yl)methyl]-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}benzamide (hereafter referred to as the "target compound") is a benzamide derivative featuring a pyrrolidine-linked trifluoromethyl pyridine and an imidazole-methyl substituent. Its structure combines heterocyclic moieties known for pharmacological relevance, including imidazole (a five-membered heterocycle with nitrogen atoms) and pyridine (a six-membered aromatic ring with a nitrogen atom). The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making it a critical functional group in drug design .

Properties

IUPAC Name

4-(imidazol-1-ylmethyl)-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N5O/c22-21(23,24)17-5-6-19(26-11-17)29-9-7-18(13-29)27-20(30)16-3-1-15(2-4-16)12-28-10-8-25-14-28/h1-6,8,10-11,14,18H,7,9,12-13H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXQDWZJLJMTVJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC=C(C=C2)CN3C=CN=C3)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1H-imidazol-1-yl)methyl]-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 1H-imidazole with 4-chloromethylbenzaldehyde to form an intermediate, which is then reacted with 1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidine under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-[(1H-imidazol-1-yl)methyl]-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while nucleophilic substitution can produce a variety of substituted benzamides.

Scientific Research Applications

4-[(1H-imidazol-1-yl)methyl]-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(1H-imidazol-1-yl)methyl]-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}benzamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and reach its targets within the cell .

Comparison with Similar Compounds

Target Compound

  • Structure :
    • Core: Benzamide with a 4-[(1H-imidazol-1-yl)methyl] group.
    • Substituents: Pyrrolidin-3-yl linked to a 5-(trifluoromethyl)pyridin-2-yl moiety.
  • Trifluoromethyl group for enhanced electronic and steric effects.
  • Synthesis Inference : Likely involves nucleophilic aromatic substitution (SNAr) for pyridine functionalization and amide coupling for benzamide formation, similar to methods in and .

Analog 1: N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine

  • Structure : Bipyridine core with imidazole and phenylenediamine substituents .
  • Key Differences :
    • Bipyridine instead of pyrrolidine-pyridine linkage.
    • Phenylenediamine instead of benzamide.
    • Methyl group on imidazole vs. trifluoromethyl on pyridine.
  • Synthesis : SNAr reaction of 2′-chloro-bipyridine with 4-phenylenediamine .

Analog 2: Benzimidazole-Pyrazole Acetamides (Compounds 28–32)

  • Structure : Benzimidazole core with pyrazole-acetamide substituents .
  • Key Differences :
    • Benzimidazole (fused benzene-imidazole) vs. standalone imidazole in the target.
    • Acetamide linker vs. benzamide.
  • Synthesis : EDCI/HOBt-mediated amide coupling, purified via column chromatography .
  • Applications : Reported as inhibitors (specific targets unspecified) .

Analog 3: WNK463 (CAS 2012607-27-9)

  • Structure : Piperidine-linked imidazole-carboxamide with trifluoromethyl-oxadiazole-pyridine .
  • Key Differences :
    • Piperidine (6-membered ring) vs. pyrrolidine (5-membered) in the target.
    • Oxadiazole ring with -CF₃ vs. pyridine-CF₃.
  • Molecular Weight : 463.46 g/mol .

Tabulated Comparison

Compound Core Structure Key Substituents Synthesis Method Molecular Weight (g/mol) Potential Applications
Target Compound Benzamide + imidazole-methyl Pyrrolidine-CF₃-pyridine SNAr/amide coupling ~450–470 (estimated) Anticancer, antimicrobial*
Analog 1 () Bipyridine Imidazole-methyl, phenylenediamine SNAr Not reported Fluorescent probes, pharma
Analog 2 () Benzimidazole Pyrazole-acetamide EDCI/HOBt coupling 300–400 (estimated) Enzyme inhibition
Analog 3 () Piperidine-imidazole Oxadiazole-CF₃-pyridine Unspecified 463.46 Research/kinase inhibition*

*Inferred from structural analogs.

Pharmacological Implications

Substituent Effects

  • Trifluoromethyl Group : Present in both the target compound and WNK463, this group enhances binding to hydrophobic pockets and improves metabolic stability compared to methyl or hydrogen substituents .
  • Ring Systems: Pyrrolidine (5-membered) vs. Benzimidazole (Analog 2) vs. Imidazole (Target): The fused benzene-imidazole system in benzimidazoles offers greater planar rigidity, which may improve DNA intercalation (common in anticancer drugs) .

Biological Activity

The compound 4-[(1H-imidazol-1-yl)methyl]-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}benzamide is a novel small molecule that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C19H20F3N5OC_{19}H_{20}F_3N_5O, with a molecular weight of approximately 404.34 g/mol. The structure features an imidazole ring, a trifluoromethyl group, and a pyrrolidine moiety, which are critical for its biological activity.

The compound primarily acts as a kinase inhibitor , targeting specific kinases involved in cancer cell proliferation. Its mechanism involves the following key interactions:

  • Binding Affinity : The imidazole group facilitates binding to the ATP-binding site of kinases, enhancing selectivity and potency.
  • Hydrophobic Interactions : The trifluoromethyl group contributes to hydrophobic interactions within the kinase active site, increasing binding stability.

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits significant anti-proliferative effects against various cancer cell lines. Notable findings include:

  • IC50 Values : The compound showed IC50 values in the low nanomolar range (e.g., 25 nM against ABL1 kinase) indicating potent inhibitory activity .
  • Selectivity : It displayed selectivity over other kinases, with minimal off-target effects observed at concentrations up to 10 µM .

In Vivo Studies

Preclinical studies have been conducted to evaluate the pharmacokinetics and therapeutic efficacy in animal models:

  • Oral Bioavailability : The compound has shown favorable oral bioavailability (42%) when administered to rats, suggesting potential for oral dosing in clinical settings .
  • Tumor Growth Inhibition : In xenograft models, significant tumor growth inhibition was observed, supporting its potential as an anticancer agent .

Structure-Activity Relationships (SAR)

The SAR analysis indicates that modifications to the imidazole and pyrrolidine rings can significantly influence biological activity:

  • Imidazole Substituents : Alterations to the imidazole ring have been shown to enhance binding affinity and selectivity for specific kinase targets.
  • Pyrrolidine Variants : Different substitutions on the pyrrolidine ring can modulate pharmacokinetic properties and improve metabolic stability.

Case Studies

Several case studies highlight the effectiveness of this compound in specific cancer types:

  • Chronic Myeloid Leukemia (CML) : In vitro studies demonstrated that the compound effectively inhibited BCR-ABL fusion protein activity, a hallmark of CML .
  • Solid Tumors : Efficacy was also noted in solid tumor models, where it reduced tumor volume significantly compared to control groups .

Data Summary Table

PropertyValue
Molecular FormulaC19H20F3N5O
Molecular Weight404.34 g/mol
IC50 (ABL1 Kinase)25 nM
Oral Bioavailability42%
Tumor Growth InhibitionSignificant in xenografts

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.